molecular formula C18H13Cl2N3O B2373386 N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide CAS No. 2034474-94-5

N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide

Cat. No.: B2373386
CAS No.: 2034474-94-5
M. Wt: 358.22
InChI Key: HYQGZFTWQCUNEM-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide is a chemical compound of significant interest in insecticide research and development, particularly for investigating the mechanism of Sodium Channel Blocker Insecticides (SCBIs). Its proposed mechanism of action involves a voltage-dependent block of voltage-gated sodium channels in insect nerve cells . Similar to commercial SCBIs like indoxacarb and metaflumizone, this compound is anticipated to have minimal effect at hyperpolarized (resting) membrane potentials but cause a strong, nearly irreversible block when the membrane is depolarized, effectively suppressing neural activity and leading to insect paralysis . This state-dependent action makes it a valuable tool for studying insect neurophysiology and the molecular pharmacology of sodium channels. The compound's structure, featuring a bipyridine moiety linked to a dichlorobenzamide group, is characteristic of this insecticide class. It is intended for use in physiological studies, mode-of-action research, and the development of novel pest control agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3,4-dichloro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O/c19-15-4-3-13(10-16(15)20)18(24)23-11-14-2-1-7-22-17(14)12-5-8-21-9-6-12/h1-10H,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQGZFTWQCUNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Schotten-Baumann Acylation

The Schotten-Baumann reaction offers a classical route for amide bond formation. Here, 3,4-dichlorobenzoyl chloride reacts with [2,4'-bipyridin]-3-ylmethanamine under basic aqueous-organic biphasic conditions:

Procedure :

  • Synthesis of 3,4-dichlorobenzoyl chloride : 3,4-Dichlorobenzoic acid (1.0 eq) is refluxed with thionyl chloride (2.5 eq) for 3 hours, followed by solvent evaporation.
  • Coupling reaction : The acyl chloride is added dropwise to a stirred mixture of [2,4'-bipyridin]-3-ylmethanamine (1.2 eq) in dichloromethane and 10% NaOH (aq). The reaction proceeds at 0–5°C for 2 hours.
  • Workup : The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is recrystallized from ethanol.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Temperature 0–5°C
Purification Method Ethanol Recrystallization

Advantages : Rapid reaction time and simple setup.
Limitations : Requires strict pH control to minimize hydrolysis.

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 3,4-dichlorobenzoic acid for amidation:

Procedure :

  • Activation : 3,4-Dichlorobenzoic acid (1.0 eq), EDC (1.5 eq), and HOBt (1.5 eq) are stirred in dry DMF at 0°C for 30 minutes.
  • Amine addition : [2,4'-Bipyridin]-3-ylmethanamine (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours.
  • Workup : The solution is diluted with ethyl acetate, washed with 5% citric acid and NaHCO₃ (aq), dried, and concentrated. Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) yields the pure product.

Key Data :

Parameter Value Source
Yield 85–89%
Solvent DMF
Chromatography Eluent CH₂Cl₂/MeOH (95:5)

Advantages : High yields and compatibility with acid-sensitive substrates.
Limitations : Requires anhydrous conditions and costly reagents.

CDI-Mediated Activation

N,N'-Carbonyldiimidazole (CDI) activates the carboxylic acid for amide formation without racemization:

Procedure :

  • Activation : 3,4-Dichlorobenzoic acid (1.0 eq) and CDI (1.2 eq) are stirred in isopropyl acetate at 25°C for 1 hour.
  • Amine addition : [2,4'-Bipyridin]-3-ylmethanamine (1.05 eq) is added, and the reaction is heated to 50°C for 6 hours.
  • Workup : The mixture is filtered, concentrated, and purified via recrystallization (hexane/ethyl acetate).

Key Data :

Parameter Value Source
Yield 90–95%
Reaction Temperature 50°C
Solvent Isopropyl Acetate

Advantages : Exceptional yields and minimal side products.
Limitations : Prolonged reaction times at elevated temperatures.

Reductive Amination Pathway

For precursors requiring amine generation, reductive amination offers a viable route:

Procedure :

  • Nitro reduction : 3-Nitro-4-chlorobenzoic acid is reduced using SnCl₂·2H₂O in ethanol to yield 3-amino-4-chlorobenzoic acid.
  • Acylation : The amine is coupled with [2,4'-bipyridin]-3-ylmethanamine using EDC/HOBt.
  • Workup : Standard extraction and chromatography afford the final compound.

Key Data :

Parameter Value Source
Reduction Yield 98–100%
Coupling Yield 78–82%

Advantages : Enables use of nitro precursors for regioselective synthesis.
Limitations : Multi-step process increases complexity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Schotten-Baumann 68–72 95 High Moderate
EDC/HOBt Coupling 85–89 98 Moderate High
CDI Activation 90–95 99 Low High
Reductive Amination 78–82 97 Moderate Low

Optimal Choice : CDI-mediated activation provides the highest yield and purity, making it preferable for small-scale synthesis. For industrial-scale production, the Schotten-Baumann method balances cost and efficiency.

Mechanistic Insights

  • Schotten-Baumann : Nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by NaOH to scavenge HCl.
  • EDC/HOBt : Carbodiimide activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide.
  • CDI Activation : CDI converts the acid into an imidazolide, which undergoes aminolysis to yield the amide bond.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time ~4.2 minutes (C18 column, CH₃CN/H₂O 70:30).
  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.54 (s, 1H, NH), 7.98–7.86 (m, 3H, aryl-H).
  • ESI-MS : m/z 402.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: Reduction reactions can convert the bipyridine to its reduced form, which may exhibit different chemical properties.

    Substitution: The dichlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while nucleophilic substitution of the dichlorobenzamide group can produce various substituted benzamides.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes. Additionally, the compound can bind to specific proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Dichlorobenzamide Derivatives

N-(Allylcarbamothioyl)-3,4-Dichlorobenzamide (BATU-04)
  • Structure : Shares the 3,4-dichlorobenzamide group but replaces the bipyridin-methyl moiety with an allyl thiourea group.
  • Biological Activity: Demonstrated cytotoxicity against human breast cancer T47D cells with an IC50 of 86 μg/mL, outperforming 5-fluorouracil (5-FU, IC50 = 213 μg/mL) . Molecular docking studies (EGFR kinase, PDB:1M17) revealed a re-rank score of -89.94, suggesting strong binding affinity comparable to erlotinib, a known EGFR inhibitor .
N-(3-Benzyl-5-hydroxyphenyl)-2,4-Dichlorobenzamide (7k)
  • Structure : Features a 2,4-dichlorobenzamide group linked to a benzyl-hydroxyphenyl substituent.
  • Synthesis : Yielded 55% as a white solid (m.p. 130.2–132.0°C) via standard coupling reactions .
  • Differentiation: The positional isomerism of chlorine atoms (2,4-dichloro vs.
N-([2,4'-Bipyridin]-3-ylmethyl)-3,4-Dichlorobenzamide

Structural Analogs with Bipyridine Systems

1,1-Dimethyl-4,4-bipyridinium Dichloride
  • Structure : A bipyridinium salt lacking the dichlorobenzamide group.

Cytotoxicity and Mechanism Comparison

Table 1: Cytotoxicity of Dichlorobenzamide Derivatives

Compound IC50 (T47D Cells) Target Receptor Re-Rank Score (Docking)
BATU-04 86 μg/mL EGFR (1M17) -89.94
BATU-02 (3-chloro analog) 128 μg/mL EGFR (1M17) -84.71
5-Fluorouracil (5-FU) 213 μg/mL Thymidylate synthase N/A

Key Findings :

  • The 3,4-dichloro substitution in BATU-04 correlates with ~2.5-fold higher cytotoxicity than 5-FU, underscoring the importance of halogen positioning .
  • The allyl thiourea group in BATU-04 may facilitate hydrogen bonding with kinase domains, while the bipyridine in this compound could enhance hydrophobic interactions .

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound is characterized by a bipyridine moiety and a dichlorobenzamide group. The bipyridine consists of two connected pyridine rings at the 2 and 4 positions, while the benzamide features chlorine substituents at the 3 and 4 positions. This structural arrangement influences its electronic properties and reactivity.

ComponentStructureDescription
BipyridineBipyridineTwo connected pyridine rings
DichlorobenzamideDichlorobenzamideBenzene ring with two chlorine atoms

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitrogen atoms in the bipyridine rings can act as Lewis bases, facilitating coordination with metal ions and enhancing its reactivity in biological systems.

  • Metal Coordination : The compound can form stable complexes with metal ions, which may play a role in its pharmacological effects.
  • Electrophilic Substitution : The presence of chlorine atoms enhances electrophilic substitution reactions, potentially leading to interactions with nucleophiles in biological pathways.

Research Findings

Research on the biological activity of this compound is limited but suggests several potential medicinal properties:

  • Antimicrobial Activity : Similar compounds have been investigated for their ability to inhibit bacterial growth. Studies indicate that dichloro-substituted benzamides exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Some derivatives of bipyridine have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways .

Case Studies

  • Antibacterial Screening : In vitro studies have demonstrated that compounds with similar structures exhibit effective inhibition against various bacterial strains. For instance, derivatives with dichloro substitutions showed enhanced activity compared to their mono-substituted counterparts .
  • Cancer Cell Line Testing : A study assessing the cytotoxic effects of bipyridine derivatives on human cancer cell lines found that certain substitutions increased their efficacy in inducing cell death .

Applications

This compound has potential applications across various fields:

  • Medicinal Chemistry : Its ability to interact with biological targets makes it a candidate for drug development.
  • Coordination Chemistry : As a ligand for metal complexes, it can be utilized in catalysis and sensor technologies.
  • Material Science : The compound's unique properties may be exploited in the development of advanced materials such as electrochromic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves coupling a 2,4'-bipyridine derivative with 3,4-dichlorobenzoyl chloride under basic conditions. Key parameters include using anhydrous solvents (e.g., dichloromethane or THF), inert atmospheres to prevent oxidation, and bases like triethylamine to neutralize HCl by-products. Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for benzoyl chloride to bipyridine) are critical for minimizing side reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify the bipyridine and benzamide linkages. High-resolution mass spectrometry (HRMS) confirms molecular weight. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases. DMSO is commonly used as a solvent (<0.1% final concentration) .

Advanced Research Questions

Q. How does the bipyridine moiety influence metal coordination, and what implications does this have for catalytic or materials science applications?

  • Methodological Answer : The bipyridine group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe²⁺, Ru²⁺). Spectrophotometric titration (UV-Vis) and cyclic voltammetry can characterize coordination stoichiometry and redox properties. Applications include photocatalysis (e.g., water splitting) or luminescent materials, where metal-complexed derivatives show enhanced quantum yields .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer : Discrepancies may arise from differences in cell permeability or assay conditions. Use orthogonal methods:

  • Computational modeling : Molecular docking (AutoDock Vina) to predict target binding affinity.
  • Metabolic stability : Liver microsome assays to assess degradation rates.
  • Membrane permeability : Parallel artificial membrane permeability assay (PAMPA). Cross-validate findings with in vivo pharmacokinetic studies (rodent models) .

Q. How can structure-activity relationships (SARs) be systematically explored for this compound?

  • Methodological Answer :

  • Analog synthesis : Modify substituents on the benzamide (e.g., replace Cl with F) or bipyridine (e.g., introduce methyl groups).
  • Biological testing : Compare IC₅₀ values across analogs in dose-response assays.
  • Statistical analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .

Q. What are the challenges in characterizing degradation products under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 1 month) with LC-MS/MS identify degradation pathways (e.g., hydrolysis of the amide bond). Forced degradation (0.1 M HCl/NaOH, 3% H₂O₂) isolates major impurities. Quantify degradation kinetics using Arrhenius plots .

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